Rezafungin Acetate Demonstrates >5-Fold Longer Half-Life and 7-Fold Slower Clearance vs. First-Generation Echinocandins
Rezafungin acetate exhibits a terminal half-life of approximately 130 hours, which is >5 times longer than that of caspofungin, micafungin, and anidulafungin, which have half-lives ranging from 10 to 26 hours [1]. Additionally, its clearance is approximately 7-fold slower following intravenous injection [2]. This extended half-life is a consequence of the compound's high metabolic stability and minimal cytochrome P450-mediated degradation [1].
| Evidence Dimension | Pharmacokinetic half-life and clearance rate |
|---|---|
| Target Compound Data | Half-life ≈130 hours; clearance ~7-fold slower than first-generation echinocandins |
| Comparator Or Baseline | Caspofungin: 9–11 h half-life; Micafungin: 11–15 h half-life; Anidulafungin: 24–26 h half-life. Clearance rates: Caspofungin ~0.15 L/h/kg; Micafungin ~0.2 L/h/kg; Anidulafungin ~0.3 L/h/kg. |
| Quantified Difference | >5-fold increase in half-life; ~7-fold reduction in clearance |
| Conditions | Human pharmacokinetic studies; single- and multiple-dose intravenous administration in healthy volunteers and patients. |
Why This Matters
This PK profile enables once-weekly dosing, reducing infusion burden and healthcare resource utilization compared to daily echinocandin regimens.
- [1] Garcia-Effron G. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins. J Fungi. 2020;6(4):262. View Source
- [2] Seyedmousavi A, Schuetz AN. Rezafungin, a New Second-Generation Echinocandin. CLSI AST News Update. 2025;10(1). View Source
